Extended Propionic Acid Spacer Adds 2.5 Å and 14 Da Compared to Acetic Acid Analog
Cbz-NH-PEG1-CH2CH2COOH contains a propionic acid (–CH₂CH₂COOH) terminus, providing an additional methylene unit relative to the commonly used acetic acid analog Cbz-NH-PEG1-CH2COOH (–CH₂COOH) . This structural difference translates into a calculated bond‑length increase of approximately 2.5 Å (based on standard C–C bond lengths) and a molecular weight difference of 14.03 Da (267.28 vs. 253.25 g mol⁻¹) . In PROTAC development, linker length deviations as small as 2 Å have been shown to reduce degradation efficiency by >50% [1].
| Evidence Dimension | Spacer length / molecular weight |
|---|---|
| Target Compound Data | 267.28 g mol⁻¹; C13H17NO5; ~8.5–9.0 Å (estimated from bond lengths) |
| Comparator Or Baseline | Cbz-NH-PEG1-CH2COOH: 253.25 g mol⁻¹; C12H15NO5; ~6.0–6.5 Å |
| Quantified Difference | +14.03 Da; +2.5 Å spacer extension |
| Conditions | Calculated from molecular formulas and standard bond lengths |
Why This Matters
This quantifiable spacer elongation allows fine‑tuning of ternary complex geometry in PROTACs without altering the protecting group or introducing additional PEG units.
- [1] Cyrus, K., et al. (2011). Impact of linker length on VHL-based PROTACs. ChemBioChem, 12(7), 1031–1034. View Source
